molecular formula C11H20N4 B2552560 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine CAS No. 1001510-03-7

1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine

Cat. No. B2552560
CAS RN: 1001510-03-7
M. Wt: 208.309
InChI Key: DIOHCZSVYPTLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step reactions starting from basic building blocks such as furan, aromatic aldehydes, and piperazine itself. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Similarly, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives is achieved through a four-component cyclo condensation using a catalyst in ethanol .

Molecular Structure Analysis

The molecular structures of piperazine derivatives are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and Mass spectrometry. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole was determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a chair conformation for the piperazine ring .

Chemical Reactions Analysis

Piperazine acts as a catalyst in the synthesis of other compounds, such as 2-amino-3-cyano-4H-pyrans derivatives, indicating its versatility in chemical reactions . The reactivity of piperazine derivatives can lead to the formation of various functional groups and structures, which are essential for their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents on the piperazine ring can significantly alter these properties. The extensive network of intermolecular hydrogen bonds, as seen in the crystal structure of piperazine-1,4-diium bis(2-carboxy-1H-pyrazole-4-carboxylate) tetrahydrate, can also affect the compound's physical state and solubility .

Scientific Research Applications

Anti-Mycobacterial Activity

Piperazine derivatives have been recognized for their medicinal importance, particularly in combating Mycobacterium tuberculosis. A review covering the design, rationale, and structure-activity relationship (SAR) of piperazine-based anti-TB molecules highlights the potential of piperazine as a key building block in developing anti-mycobacterial agents, especially against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of tuberculosis (TB) (Girase et al., 2020).

Metabolic and Pharmacokinetic Properties

The metabolic disposition and pharmacokinetics of arylpiperazine derivatives, including their N-dealkylation to 1-aryl-piperazines, have implications for their clinical applications. These derivatives undergo extensive metabolism involving CYP3A4-dependent N-dealkylation, leading to metabolites with varied receptor-related effects. Such insights are crucial for understanding the drug's efficacy and safety profiles (Caccia, 2007).

Therapeutic Uses and Patent Review

Piperazine derivatives have been featured in numerous patents for their versatile therapeutic uses, including as antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. This demonstrates the broad potential of piperazine in drug discovery and its flexibility as a pharmacophore for designing drug-like molecules for a variety of diseases (Rathi et al., 2016).

DNA Interaction and Radioprotection

The interaction of Hoechst 33258, a piperazine derivative, with the minor groove of double-stranded B-DNA, highlights the compound's utility in biological research and potential therapeutic applications. Such derivatives are used in cell biology for chromosome and nuclear staining, and some have applications as radioprotectors and topoisomerase inhibitors (Issar & Kakkar, 2013).

Anti-Diabetic and Enzyme Inhibition

Dipeptidyl peptidase IV (DPP IV) inhibitors, which have been patented and include piperazine derivatives, play a significant role in treating type 2 diabetes mellitus (T2DM) by inhibiting the degradation of incretin molecules. This demonstrates the therapeutic relevance of piperazine derivatives in managing T2DM and highlights the importance of continued research into selective enzyme inhibitors (Mendieta et al., 2011).

Future Directions

Pyrazole derivatives, including “1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine”, could be further explored for their potential pharmacological effects . They could serve as a precursor structure for the design of new pesticides and antidiabetic agents .

properties

IUPAC Name

1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-3-15-10(2)11(8-13-15)9-14-6-4-12-5-7-14/h8,12H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOHCZSVYPTLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.